10-Hydroxycamptothecin

Catalog No.
S548590
CAS No.
19685-09-7
M.F
C20H16N2O5
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Hydroxycamptothecin

CAS Number

19685-09-7

Product Name

10-Hydroxycamptothecin

IUPAC Name

(19S)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione

Molecular Formula

C20H16N2O5

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-6-12(23)3-4-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1

InChI Key

HAWSQZCWOQZXHI-FQEVSTJZSA-N

SMILES

O=C1[C@](O)(CC)C2=C(CO1)C(N3CC4=CC5=CC(O)=CC=C5N=C4C3=C2)=O

Solubility

Soluble in DMSO, not in water

Synonyms

10HCPT; 10OHCPT; Hydroxycamptothecin; 10hydroxycamptothecine; 10Hydroxy camptothecin; Hydroxycamptothecine; HCPT; 10HCPT; (S)10Hydroxycamptothecin; Camptothecin hydroxy10hydroxycamptothecin.

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O

Description

The exact mass of the compound 10-Hydroxycamptothecin is 364.10592 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107124. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. It belongs to the ontological category of pyranoindolizinoquinoline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

10-Hydroxycamptothecin (10-HCPT) is an indole alkaloid naturally occurring in the bark of Camptotheca acuminata, a tree native to China []. Research has explored its potential as an anticancer agent due to its ability to target an enzyme critical for DNA replication, topoisomerase I [].

Inhibition of Topoisomerase I

10-HCPT functions by inhibiting topoisomerase I, an enzyme involved in unwinding DNA strands during cell division []. By stabilizing the cleaved DNA complex formed by topoisomerase I, 10-HCPT disrupts DNA replication and leads to cell death through apoptosis (programmed cell death) [, ]. This mechanism makes 10-HCPT a promising candidate for cancer treatment, as cancer cells rely heavily on rapid cell division.

Challenges and Derivatives

Despite its antitumor activity, 10-HCPT suffers from limitations that hinder its direct clinical use. These include poor water solubility, which makes it difficult to administer, and inherent toxicity [, ].

Researchers have addressed these limitations by developing semisynthetic derivatives of 10-HCPT. Notably, drugs like irinotecan and topotecan are clinically used and demonstrate improved water solubility and potency compared to 10-HCPT [, ]. These derivatives retain the core mechanism of topoisomerase I inhibition but offer advantages for therapeutic application.

10-Hydroxycamptothecin is a potent chemotherapeutic agent derived from the natural alkaloid camptothecin, which is extracted from the bark of the Chinese tree Camptotheca acuminata. This compound belongs to the class of organic compounds known as camptothecins, characterized by a complex pentacyclic structure that includes a pyrrolo[3,4-beta]-quinoline moiety and a conjugated pyridone moiety. The molecular formula of 10-hydroxycamptothecin is C20H16N2O5C_{20}H_{16}N_{2}O_{5} with an average molecular weight of approximately 364.36 g/mol .

10-HCPT acts by inhibiting the enzyme topoisomerase I, which plays a critical role in DNA replication. By stabilizing the DNA-topoisomerase I complex, it disrupts DNA synthesis and leads to cell death in cancer cells [].

Physical and Chemical Properties

  • Melting point: Not readily available
  • Boiling point: Decomposes before boiling
  • Solubility: Poorly soluble in water, slightly soluble in some organic solvents []
  • Stability: Unstable in aqueous solutions, readily converts to the inactive carboxylate form []

10-Hydroxycamptothecin primarily acts as an inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription. The mechanism involves the stabilization of the topoisomerase I-DNA complex, preventing DNA relaxation and leading to cell death during the S phase of the cell cycle. This action results in significant cytotoxicity against various cancer cell lines .

The biological activity of 10-hydroxycamptothecin has been extensively studied, revealing its high potency against a range of cancers, including breast, lung, and colon cancers. Its cytotoxic effects are attributed to its ability to induce apoptosis in cancer cells through DNA damage . Additionally, ongoing clinical trials are investigating its efficacy in myelodysplastic syndromes and other hematological malignancies .

The synthesis of 10-hydroxycamptothecin can be achieved through several methods:

  • Direct Conversion from Camptothecin: A notable method involves the regio-selective hydroxylation of camptothecin at the 10-position using various reagents .
  • Total Synthesis: Researchers have developed synthetic pathways that utilize commercially available starting materials to produce 10-hydroxycamptothecin efficiently .
  • Enzymatic Synthesis: Some studies focus on enzymatic approaches that mimic natural biosynthetic pathways to yield 10-hydroxycamptothecin from simpler precursors .

10-Hydroxycamptothecin is primarily explored for its applications in cancer therapy due to its potent inhibitory effects on topoisomerase I. It is being investigated in clinical settings for treating various malignancies and may serve as a lead compound for developing new anticancer agents. Furthermore, its derivatives are also being studied for enhanced efficacy and reduced toxicity .

Interaction studies have identified potential drug-drug interactions with 10-hydroxycamptothecin that may increase the risk of methemoglobinemia when combined with certain medications such as ambroxol, articaine, and benzocaine . Understanding these interactions is crucial for optimizing therapeutic regimens and ensuring patient safety.

Several compounds share structural similarities with 10-hydroxycamptothecin, including:

  • Camptothecin: The parent compound from which 10-hydroxycamptothecin is derived; it also inhibits topoisomerase I but has different pharmacokinetic properties and toxicity profiles.
  • SN-38 (7-Ethyl-10-hydroxycamptothecin): The active metabolite of irinotecan; it exhibits similar mechanisms but has improved solubility and bioavailability.
  • Topotecan: A semi-synthetic derivative of camptothecin used in clinical settings; it has a different side effect profile compared to 10-hydroxycamptothecin.

Comparison Table

CompoundMechanism of ActionClinical UseUnique Features
10-HydroxycamptothecinTopoisomerase I inhibitorInvestigational in cancer therapyHigh cytotoxicity
CamptothecinTopoisomerase I inhibitorLimited clinical useHigher toxicity
SN-38Topoisomerase I inhibitorUsed in colorectal cancerActive metabolite with better solubility
TopotecanTopoisomerase I inhibitorOvarian and lung cancerDifferent side effects

The uniqueness of 10-hydroxycamptothecin lies in its potent activity against various cancer types while maintaining a favorable pharmacological profile compared to its analogs. Its ongoing research may lead to significant advancements in cancer treatment strategies.

Molecular Formula and Structural Characteristics

10-Hydroxycamptothecin possesses the molecular formula C20H16N2O5 with a molecular weight of 364.35-364.36 g/mol [1] [2] [3]. The compound represents a pentacyclic quinoline alkaloid derivative characterized by a complex fused ring system comprising five interconnected rings designated as rings A through E. The structural framework consists of a quinoline subunit (A-B rings) fused through two interposed rings (C-D rings) to a terminal α-hydroxy-δ-lactone ring (E ring) [4] [5].

The distinguishing structural feature of 10-hydroxycamptothecin compared to the parent camptothecin is the presence of a hydroxyl group (-OH) at the 10-position of the A ring, replacing the hydrogen atom found in camptothecin [6]. This hydroxyl substitution renders the molecule considerably more polar than the parent compound while maintaining the essential structural elements required for biological activity [7].

The compound exhibits the systematic chemical name (19S)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione according to IUPAC nomenclature [2]. The structural integrity of the complete pentacyclic ring system is essential for topoisomerase I inhibitory activity, with the planar structure of this system being one of the most influential structural elements [8].

Stereochemistry and Isomeric Forms

10-Hydroxycamptothecin exhibits absolute stereochemistry with a defined stereocenter at position C-20 in the E ring [9]. The compound possesses one defined stereocenter out of one possible, with zero E/Z centers and neutral charge [9]. The naturally occurring and therapeutically active form exists in the S-configuration at the C-20 position, consistent with other camptothecin analogs [4].

The stereochemical configuration is critical for biological activity, as the S-isomer of camptothecin derivatives inhibits purified topoisomerase I with 10-100 times greater potency than the corresponding R-isomer [4]. The specific rotation of 10-hydroxycamptothecin has been determined to be +35.3° (C=0.11, CH2Cl2:MeOH=4:1) [10] [11], confirming the presence of the active S-stereoisomer.

The compound exists as a single stereoisomeric form in its natural state, with no reported racemic mixtures or alternative stereoisomeric forms being therapeutically relevant. The absolute stereochemistry is maintained throughout various chemical transformations and formulation processes, ensuring consistent biological activity.

Physical Constants and Spectroscopic Data

The physical constants of 10-hydroxycamptothecin have been comprehensively characterized across multiple analytical techniques. The compound exhibits a melting point range of 265-270°C, with some sources reporting a more precise value of 267°C [3] [10] [11]. The predicted boiling point is 820.7±65.0°C at 760 mmHg [3], while the density is determined to be 1.6±0.1 g/cm³ [3].

PropertyValueReference
Molecular FormulaC20H16N2O5 [1] [2] [12]
Molecular Weight (g/mol)364.35-364.36 [1] [2] [3]
Monoisotopic Mass (g/mol)364.105922 [12]
Melting Point (°C)265-270 / 267 [3] [10] [11]
Boiling Point (°C)820.7±65.0 (Predicted) [3]
Density (g/cm³)1.6±0.1 [3]
Specific Rotation+35.3° (C=0.11, CH2Cl2:MeOH=4:1) [10] [11]
pKa (Predicted)8.93±0.40 [13]

Spectroscopic analysis reveals distinctive characteristics across multiple analytical methods. Ultraviolet-visible spectroscopy shows maximum absorption at 382 nm [10] [11] [14]. Fluorescence spectroscopy demonstrates multiple excitation wavelengths at 220, 265, 325, and 375 nm, all producing emission at 555 nm [15]. The fluorescence of 10-hydroxycamptothecin is notably weaker than that of the parent camptothecin [15].

Infrared spectroscopy provides critical information about the lactone functionality. The monohydrate form exhibits a characteristic carbonyl stretching vibration at 1723 cm⁻¹, corresponding to hydrogen-bonded C=O of the lactone ring [16]. Upon dehydration to the anhydrate form, this peak shifts to 1750 cm⁻¹, representing the free carbonyl group after destruction of hydrogen bonding interactions [16].

Mass spectrometry data includes key molecular ion peaks at m/z 365.113198 and 387.09514 in LC-MS analysis [1], with additional fragmentation patterns showing peaks at m/z 321.12673547087627 and 319.1100457197712 [1]. Nuclear magnetic resonance spectroscopy data (¹H NMR and ¹³C NMR) are available for structural confirmation [17] [18] [19].

Lactone-Carboxylate Equilibrium Dynamics

The lactone-carboxylate equilibrium represents a fundamental physicochemical property that significantly influences the biological activity and stability of 10-hydroxycamptothecin. The α-hydroxy-δ-lactone ring in the E-ring undergoes spontaneous, reversible, pH-dependent hydrolysis to form the corresponding carboxylate species [4] [20] [7].

Under acidic conditions (pH < 4), the intact lactone form predominates and remains stable [7] [21]. At physiological pH (7.4), rapid hydrolysis occurs, favoring the formation of the inactive carboxylate form [20] [7]. The equilibrium completely shifts toward the carboxylate under basic conditions (pH > 8) [7]. This pH-dependent transformation is reversible, allowing conversion from the carboxylate form back to the bioactive lactone form through acidification [21].

pH ConditionPredominant FormStabilityIR C=O Frequency
Acidic (pH < 4)Lactone (active)StableNot specified
Physiological (pH 7.4)Carboxylate (inactive)Rapid hydrolysisNot specified
Basic (pH > 8)Carboxylate (inactive)Complete hydrolysisNot specified
Solid state monohydrateHydrogen-bonded lactoneThermally stable to 90°C1723 cm⁻¹
Solid state anhydrateFree lactoneStable above 90°C1750 cm⁻¹

The carboxylate form exhibits superior water solubility compared to the lactone form but is approximately 10 times less potent in terms of topoisomerase I inhibitory activity [4]. Human serum albumin preferentially binds the carboxylate forms of camptothecin derivatives, including 10-hydroxycamptothecin, with significantly higher affinity than the lactone forms [20]. This preferential binding results in a shift of the lactone-carboxylate equilibrium toward the carboxylate form in the presence of serum proteins [20].

The intrinsic solubility of the lactone form has been estimated at (1.81 ± 0.2) μM, while solubility in extremely acidic media increases by more than three orders of magnitude [7]. This dramatic solubility enhancement under acidic conditions can be exploited for the development of drug delivery systems [7].

pH-Dependent Structural Transformations

The structural transformations of 10-hydroxycamptothecin in response to pH variations involve specific molecular rearrangements that affect both the chemical stability and biological activity of the compound. The primary transformation involves the nucleophilic attack of water molecules on the electrophilic carbonyl carbon of the lactone ring, leading to ring opening and formation of the carboxylate species [22].

In the solid state, 10-hydroxycamptothecin exists predominantly as a monohydrate structure, where water molecules form hydrogen bonding interactions with the lactone carbonyl group [16] [22]. The hydrogen bonding pattern in the monohydrate crystal structure promotes hydrolysis through enhanced nucleophilicity of water molecules and increased electrophilicity of the lactone carbonyl carbon [22].

Thermal analysis reveals that the monohydrate form can dehydrate to an anhydrate form when heated beyond 90°C [16]. The anhydrate exhibits polymorphic behavior, with two distinct forms (Form I and Form II) identified, where Form I transforms to Form II when a 110°C-preheated sample is cooled to 30°C [16]. The polymorphic transformation occurs within the temperature range of 90-120°C with an enthalpy change of 10.46 kcal/mol [16].

The rehydration process of the anhydrate form can restore the monohydrate structure, depending on storage conditions and environmental humidity [16]. This reversible hydration-dehydration behavior influences the chemical stability and dissolution properties of pharmaceutical formulations.

Upon heating to 226°C and above, thermal-induced decarboxylation occurs, resulting in the formation of degradation products characterized by new infrared peaks at 1701 cm⁻¹ and mass spectral peaks at m/z 321 [16]. This decarboxylation represents irreversible chemical degradation beyond the reversible lactone-carboxylate equilibrium.

Comparative Structural Analysis with Other Camptothecin Analogs

10-Hydroxycamptothecin occupies a unique position within the camptothecin family, serving as both a naturally occurring alkaloid and a key intermediate for the synthesis of clinically approved derivatives. Structural modifications at the A-ring, particularly at positions 9 and 10, significantly influence the physicochemical and biological properties of camptothecin analogs [4] [5].

CompoundKey Structural FeaturesMolecular FormulaWater SolubilityClinical Status
10-HydroxycamptothecinHydroxyl group at position 10C20H16N2O5Poor (insoluble)Research compound
CamptothecinParent compound - no A-ring substitutionC20H16N2O4PoorInitial discovery
TopotecanN,N-dimethylaminomethyl at C-9, hydroxyl at C-10C23H23N3O5Enhanced (hydrophilic)FDA approved
Irinotecan (CPT-11)Carbamate side chain at C-10 hydroxylC33H38N4O6Enhanced (prodrug)FDA approved
SN-38Ethyl group at C-7, hydroxyl at C-10C22H20N2O5PoorActive metabolite

The hydroxyl group at position 10 in 10-hydroxycamptothecin provides a crucial attachment point for further chemical modifications. Topotecan incorporates both the 10-hydroxyl group and an additional N,N-dimethylaminomethyl substituent at position 9, resulting in enhanced water solubility and clinical utility [4]. Irinotecan utilizes the 10-hydroxyl group as an attachment site for a carbamate side chain, creating a prodrug that undergoes enzymatic conversion to the active metabolite SN-38 [4].

The intrinsic partition coefficient of 10-hydroxycamptothecin (6.49) is significantly smaller than that of the parent camptothecin, indicating increased polarity due to the hydroxyl substitution [7]. This increased polarity renders 10-hydroxycamptothecin more hydrophilic than camptothecin while maintaining the essential hydrophobic character required for membrane penetration and intracellular activity.

Comparative analysis of topoisomerase I inhibitory potency reveals that 10-hydroxycamptothecin exhibits enhanced activity compared to camptothecin. The compound demonstrates IC50 values of 34.3 nM against BT-20 cells and 7.27 nM against MDA-231 cells, significantly more potent than camptothecin with IC50 values greater than 500 nM [23]. This enhanced potency is attributed to improved binding interactions within the topoisomerase I-DNA cleavable complex facilitated by the 10-hydroxyl group.

The lactone-carboxylate equilibrium behavior varies among camptothecin analogs based on their substitution patterns. While 10-hydroxycamptothecin follows the typical pH-dependent equilibrium, derivatives with 7-position modifications (such as SN-38) exhibit enhanced stability in the presence of human serum albumin [20]. The 7-ethyl group in SN-38 promotes preferential binding of the lactone form to albumin, resulting in improved stability compared to 10-hydroxycamptothecin [20].

The biosynthesis of 10-hydroxycamptothecin in Camptotheca acuminata follows a complex monoterpenoid indole alkaloid pathway that integrates two major biosynthetic routes [1] [2] [3]. The pathway initiates with the formation of precursor molecules through the methylerythritol phosphate pathway for the monoterpenoid moiety and the shikimate pathway for the indole component [1] [4].

The monoterpenoid portion originates from the condensation of glyceraldehyde-3-phosphate and pyruvate through the methylerythritol phosphate pathway, yielding isopentenyl diphosphate and dimethylallyl diphosphate [5] [6]. These five-carbon building blocks are subsequently condensed by geranyl diphosphate synthase to form geranyl diphosphate, which undergoes hydroxylation by geraniol 10-hydroxylase to produce 10-hydroxygeraniol [7] [8]. Through a series of oxidative transformations involving iridoid synthase and 7-deoxyloganetic acid synthase, 10-hydroxygeraniol is converted to 7-deoxyloganic acid [9] [10].

The pathway diverges significantly from other monoterpenoid indole alkaloid-producing plants at the loganic acid stage. Unlike Catharanthus roseus, which utilizes loganic acid O-methyltransferase to convert loganic acid to loganin, Camptotheca acuminata employs secologanic acid synthases to directly transform loganic acid to secologanic acid [10] [11] [3]. This unique bifunctional activity is catalyzed by cytochrome P450 enzymes CYP72A564 and CYP72A565, which perform stereoselective hydroxylation at carbon-7 of 7-deoxyloganic acid followed by carbon-carbon bond cleavage between carbon-7 and carbon-8 [9] [12].

The indole component derives from tryptophan through the shikimate pathway [1] [13]. Tryptophan synthase β-subunit catalyzes the final step of tryptophan biosynthesis, condensing indole with serine to form tryptophan [13] [14]. Tryptophan decarboxylase subsequently removes the carboxyl group to yield tryptamine [15] [16].

The convergence of these pathways occurs through strictosidine synthase, which catalyzes the Pictet-Spengler condensation between tryptamine and secologanic acid to form strictosidinic acid [2] [17]. This intermediate spontaneously lactamizes to produce strictosamide, which serves as the precursor for the camptothecin-specific biosynthetic route [11] [3].

The final hydroxylation step that produces 10-hydroxycamptothecin is catalyzed by camptothecin 10-hydroxylase, a cytochrome P450 monooxygenase encoded by the gene Ca32236 [18] [19]. This enzyme demonstrates remarkable regioselectivity, specifically hydroxylating the carbon-10 position of the camptothecin scaffold while maintaining the structural integrity of the pentacyclic pyrroloquinoline core [18] [20].

Key Biosynthetic Enzymes and Genes

The biosynthesis of 10-hydroxycamptothecin requires coordination of multiple enzymatic activities spanning primary and secondary metabolism. The primary hydroxylation enzyme, camptothecin 10-hydroxylase (CPT10H), encoded by gene Ca32236, represents the key enzyme responsible for the final conversion step [18] [19]. This cytochrome P450 monooxygenase demonstrates strict substrate specificity for the camptothecin scaffold and catalyzes the regioselective oxidation at the carbon-10 position with conversion rates reaching 67% in optimized yeast expression systems [18].

Secologanic acid synthases CYP72A564 and CYP72A565 function as bifunctional enzymes critical for the early pathway [9] [10] [12]. These cytochrome P450 enzymes catalyze both 7-deoxyloganic acid 7-hydroxylase activity and the subsequent carbon-carbon bond cleavage reaction. Site-directed mutagenesis studies have identified key amino acid residues His131 and His132 in substrate recognition sequence 1 as determinants of substrate selectivity, with His132Asp conferring specificity for secologanic acid production from loganic acid [21].

Strictosidine synthase, encoded by the CaSTR gene, catalyzes the crucial condensation reaction between tryptamine and secologanic acid [15] [16]. The enzyme demonstrates stereoselective Pictet-Spengler condensation activity, producing strictosidinic acid with defined stereochemistry at the carbon-5 position [2] [17]. Expression analysis reveals coordinate regulation with tryptophan decarboxylase genes, suggesting tight metabolic control of indole alkaloid flux [15].

Two tryptophan decarboxylase isoforms, encoded by CaTDC1 and CaTDC2, catalyze the decarboxylation of tryptophan to tryptamine [8] [22]. These pyridoxal-dependent enzymes show differential expression patterns, with CaTDC1 more closely linked to camptothecin synthesis based on tissue-specific expression analysis [22]. The enzymes demonstrate substrate specificity for tryptophan over other aromatic amino acids [23].

Tryptophan synthase β-subunit (TSB), encoded by CaTSB, represents a junction between primary and secondary metabolism [13] [14]. The enzyme catalyzes tryptophan synthesis from indole and serine, providing the aromatic amino acid substrate for downstream alkaloid biosynthesis [13]. Immunolocalization studies reveal highest expression in vascular tissues of stems and leaves, with abundance correlating with camptothecin accumulation patterns [23] [14].

Cytochrome P450 reductases CaCPR1 and CaCPR2 serve as essential electron donors for the multiple cytochrome P450 enzymes in the pathway [24] [25]. These flavin-containing reductases transfer electrons from NADPH to cytochrome P450 enzymes, enabling their oxidative activities [24]. CaCPR2 shows phytohormone-inducible expression patterns, suggesting specialized roles in stress-responsive alkaloid production [24].

Additional upstream enzymes include isopentenyl diphosphate isomerase (CaIPI), which interconverts isopentenyl diphosphate and dimethylallyl diphosphate [8] [22], and geraniol 10-hydroxylase (CaG10H), which initiates the monoterpenoid portion of the pathway [7] [8]. 3-hydroxy-3-methylglutaryl-CoA reductase isoforms HMGR2 and HMGR3 contribute to the mevalonate pathway, though their expression shows inverse correlation with alkaloid accumulation in cambial meristematic cells [22].

Regulation of 10-Hydroxycamptothecin Biosynthesis

The biosynthesis of 10-hydroxycamptothecin is subject to complex multilevel regulation involving transcriptional, post-transcriptional, and environmental control mechanisms. Light-mediated regulation represents a primary control mechanism, with the basic leucine zipper transcription factor CaLMF (Light-Mediated Camptothecin biosynthesis Factor) serving as a key negative regulator [26]. CaLMF responds to light irradiance by downregulating camptothecin biosynthetic gene expression, explaining the inverse relationship between light exposure and alkaloid accumulation observed in Camptotheca acuminata [26] [27].

The APETALA2/ethylene-responsive factor transcription factor family contributes to pathway regulation through tissue-specific expression control [28] [29]. Genome-wide analysis has identified eight AP2/ERF transcription factors potentially involved in camptothecin synthesis regulation, including four genes from the ERF-B2 subgroup (CacAP2/ERF123, CacAP2/ERF125, CacAP2/ERF126, and CacAP2/ERF127) that exhibit high expression in upper stems and immature bark where alkaloid accumulation is maximal [28].

Metabolic flux control through the methylerythritol phosphate pathway represents another critical regulatory layer [5] [4]. The pathway operates under circadian control, with rhythmic expression determining the availability of isopentenyl diphosphate and dimethylallyl diphosphate precursors [4]. Type II 1-deoxy-D-xylulose 5-phosphate synthase genes show preferential expression in tissues accumulating specialized terpenoids, suggesting pathway-specific regulation of precursor supply [5].

Post-transcriptional regulation occurs through cytochrome P450 reductase coupling efficiency [24] [25]. The interaction between cytochrome P450 enzymes and their reductase partners determines enzymatic activity levels, with CaCPR2 showing inducible expression patterns that correlate with alkaloid biosynthesis under stress conditions [24]. Site-directed mutagenesis has revealed that terminal tryptophan residues in cytochrome P450 reductases play crucial roles in electron transfer efficiency [25].

Substrate-level regulation controls pathway flux through the availability of secologanic acid and tryptamine precursors [10] [3]. The unique employment of secologanic acid rather than secologanin in Camptotheca acuminata creates a distinct regulatory node, as the plant lacks functional loganic acid O-methyltransferase activity [11] [3]. This metabolic channeling directs carbon flux specifically toward camptothecin-type alkaloids rather than other monoterpenoid indole alkaloid classes [21].

Developmental regulation manifests through tissue-specific expression patterns that correlate with alkaloid accumulation [8] [22]. Cambial meristematic cells show upregulated expression of seven key biosynthetic genes (IPI, G10H, ASA1, TSB, TDC1, TDC2, STR) compared to dedifferentiated cells, explaining their enhanced alkaloid production capacity [22]. This spatial regulation ensures alkaloid synthesis occurs in metabolically active tissues capable of supporting the energetically demanding biosynthetic process.

Gene Expression Patterns Related to Production

Gene expression patterns for 10-hydroxycamptothecin biosynthesis demonstrate remarkable tissue specificity and developmental coordination. Tryptophan synthase β-subunit shows the most characteristic expression pattern, with highest abundance in vascular tissues of stems and leaves, while root expression localizes primarily to the outer cortex [13] [14]. This spatial distribution correlates directly with camptothecin accumulation patterns and suggests active transport of precursors or products through the vascular system [23].

Strictosidine synthase and tryptophan decarboxylase exhibit nearly identical tissue-specific and stress-inducible expression patterns, indicating coordinate transcriptional control [15] [16]. Both genes show highest expression in hairy roots, roots, and stems, with protein accumulation determined by immunoblot analysis paralleling transcript levels [15]. This coordinated expression ensures balanced production of the tryptamine substrate and its subsequent condensation with secologanic acid.

The two tryptophan decarboxylase isoforms display distinct temporal expression patterns during development [8] [22]. CaTDC1 shows more consistent expression across developmental stages and stronger correlation with camptothecin accumulation, suggesting its primary role in alkaloid biosynthesis [22]. CaTDC2 expression peaks later in development and may serve alternative metabolic functions or stress responses [8].

Cytochrome P450 reductase genes demonstrate differential expression profiles that reflect their specialized functions [24]. CaCPR1 shows constitutive expression across tissues, while CaCPR2 displays dramatic phytohormone-induced expression specifically in leaves, which are primary sites of monoterpenoid and camptothecin biosynthesis [24]. This inducible expression pattern suggests CaCPR2 participates in stress-responsive alkaloid production pathways.

Cambial meristematic cells isolated from stems and leaves show coordinated upregulation of multiple biosynthetic genes [22]. Expression analysis reveals significant increases in IPI (isopentenyl diphosphate isomerase), G10H (geraniol 10-hydroxylase), ASA1 (anthranilate synthase α-subunit 1), TSB (tryptophan synthase β-subunit), TDC1 and TDC2 (tryptophan decarboxylase), and STR (strictosidine synthase) compared to dedifferentiated cells [22]. This expression profile correlates with enhanced camptothecin and 10-hydroxycamptothecin accumulation in cambial cells.

Single-cell RNA sequencing analysis reveals that most monoterpenoid indole alkaloid pathway genes exhibit heightened expression in proliferating cells and vascular cells [30]. This finding supports the concept that actively dividing tissues serve as primary sites for alkaloid biosynthesis, possibly due to their enhanced metabolic capacity and gene expression machinery [30].

Transcriptome analysis across different plant organs identifies tissue-specific expression modules [28] [7]. Upper stems and immature bark show elevated expression of multiple cytochrome P450 genes and transcription factors involved in alkaloid regulation [28]. Young flower buds, which contain the highest alkaloid concentrations, demonstrate coordinate expression of core biosynthetic genes with developmental regulators [31].

Environmental Factors Affecting Natural Accumulation

Environmental conditions exert profound influences on 10-hydroxycamptothecin accumulation through multiple physiological and molecular mechanisms. Light quality emerges as the most critical environmental determinant, with ultraviolet-B radiation inducing dramatic increases in alkaloid production [31] [27]. Cell culture studies demonstrate that UV-B treatment results in an 11-fold increase in camptothecin concentration and specifically enhances 10-hydroxycamptothecin accumulation through stress response activation [31] [32].

Shading conditions create complex responses that vary by tissue type and intensity [27] [33]. Heavy shade (27% full sunlight) leads to elevated camptothecin concentrations in leaves through metabolic redirection under reduced photosynthetic activity [27]. However, optimal light conditions for overall plant growth and alkaloid production occur at 75% of full irradiance, balancing photosynthetic efficiency with stress-induced secondary metabolite synthesis [33].

Salicylic acid treatment represents one of the most potent elicitors of 10-hydroxycamptothecin production [31] [34] [35]. Application of 0.1 mM salicylic acid to cell cultures produces a remarkable 25-fold increase in 10-hydroxycamptothecin concentration [31]. This dramatic response involves elicitor-induced gene expression and activation of plant defense pathways that upregulate alkaloid biosynthetic genes [34] [35]. The mechanism involves both direct transcriptional activation and systemic signaling cascades [36].

Temperature stress creates complex metabolic responses that affect secondary metabolite accumulation [37] [38] [39]. Heat shock activates specific stress-responsive pathways, with elevated temperatures leading to reduced development and early senescence that can impact alkaloid distribution patterns [39]. The response involves heat shock protein activation and metabolic flux redirection toward protective secondary metabolites [37] [38].

Nitrogen source selection significantly influences alkaloid accumulation patterns [40]. Nitrate nitrogen proves superior to ammonium nitrogen for both plant growth and camptothecin production, with optimal results achieved using 2.5 g per pot of nitrate nitrogen applied for 30 days [40]. The mechanism involves improved nitrogen metabolism that supports enhanced biosynthetic gene expression, particularly CaTSB and CaTDC1 [40].

Flooding stress demonstrates minimal direct effects on alkaloid accumulation but significantly impacts biomass distribution [27]. While flooding reduces leaf biomass and affects lateral root development, camptothecin concentrations in stems remain unaltered [27]. This resilience suggests that alkaloid biosynthesis pathways possess some independence from general stress responses affecting plant architecture.

Heavy metal exposure creates variable responses depending on the specific metal and concentration [31] [32]. Copper, manganese, and lead ions induce stress responses that can modulate alkaloid production, though effects are generally less pronounced than those observed with UV-B radiation or salicylic acid treatment [31]. The variability suggests that metal stress responses involve different signaling pathways compared to other elicitors.

Abscisic acid and hydrogen peroxide treatments produce moderate increases in alkaloid accumulation [31] [32]. These compounds function as stress signaling molecules that activate defense gene expression and secondary metabolite biosynthesis [31]. The responses typically manifest over days to weeks and involve both transcriptional and post-transcriptional regulatory mechanisms.

Purity

>97% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

364.10592162 g/mol

Monoisotopic Mass

364.10592162 g/mol

Heavy Atom Count

27

Appearance

Light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9Z01632KRV

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (50%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H340 (50%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (50%): May cause cancer [Danger Carcinogenicity];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents, Phytogenic

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

19685-09-7

Wikipedia

10-hydroxycamptothecin

Dates

Last modified: 08-15-2023
1: Liu M, Chen D, Wang C, Chen X, Wen Z, Cao Y, He H. Intracellular target delivery of 10-hydroxycamptothecin with solid lipid nanoparticles against multidrug resistance. J Drug Target. 2015 Mar 13:1-6. [Epub ahead of print] PubMed PMID: 25766079.
2: Bian Z, Yu Y, Quan C, Guan R, Jin Y, Wu J, Xu L, Chen F, Bai J, Sun W, Fu S. RPL13A as a reference gene for normalizing mRNA transcription of ovarian cancer cells with paclitaxel and 10-hydroxycamptothecin treatments. Mol Med Rep. 2015 Apr;11(4):3188-94. doi: 10.3892/mmr.2014.3108. Epub 2014 Dec 17. PubMed PMID: 25523336.
3: Tan H, Wang G, Li J, Meng G, Liu Z, Dong M, Li Y, Ju D, Zhang Q. Synthesis of novel 10-hydroxycamptothecin derivatives utilizing topotecan hydrochloride as ortho-quinonemethide precursor. Bioorg Med Chem. 2015 Jan 1;23(1):118-25. doi: 10.1016/j.bmc.2014.11.020. Epub 2014 Nov 20. PubMed PMID: 25481395.
4: Zhou M, Liu M, He X, Yu H, Wu D, Yao Y, Fan S, Zhang P, Shi W, Zhong B. Synthesis and biological evaluation of novel 10-substituted-7-ethyl-10-hydroxycamptothecin (SN-38) prodrugs. Molecules. 2014 Nov 27;19(12):19718-31. doi: 10.3390/molecules191219718. PubMed PMID: 25438082.
5: Xu P, Chen DS, Xi J, Yao ZJ. Short Protecting Group-free Syntheses of Camptothecin and 10-Hydroxycamptothecin Using Cascade Methodologies. Chem Asian J. 2014 Nov 27. doi: 10.1002/asia.201403190. [Epub ahead of print] PubMed PMID: 25431030.
6: Lü Y, Yang LF, Dong N. [Studies on the effects of cucurbit (n = 7) uril on the physicohemical properties and anticancer activity of 10-hydroxycamptothecin]. Guang Pu Xue Yu Guang Pu Fen Xi. 2014 Jun;34(6):1610-4. Chinese. PubMed PMID: 25358173.
7: Yang FY, Zhang WP, Wang XY, Yang WC, Dang HW. [Pharmacokinetics of SN-38 in rats and tissue distribution of 7-ethyl-10-hydroxycamptothecin in mice after intravenous injection of irinotecan hydrochloride nanoparticles]. Yao Xue Xue Bao. 2014 Jul;49(7):1029-33. Chinese. PubMed PMID: 25233635.
8: Sepehri N, Rouhani H, Ghanbarpour AR, Gharghabi M, Tavassolian F, Amini M, Ostad SN, Ghahremani MH, Dinarvand R. Human serum albumin conjugates of 7-ethyl-10-hydroxycamptothecin (SN38) for cancer treatment. Biomed Res Int. 2014;2014:963507. doi: 10.1155/2014/963507. Epub 2014 May 7. PubMed PMID: 24895635; PubMed Central PMCID: PMC4033423.
9: Liu Y, Shao C, Fan B, Li S, Wang Y, Zheng J. A Simple HPLC Method with Fluorescence Detection for Simultaneous Determination of 10-methoxycamptothecin and its Metabolite 10-hydroxycamptothecin in Rat Liver Tissue. Drug Res (Stuttg). 2015 Mar;65(3):147-52. doi: 10.1055/s-0034-1374635. Epub 2014 Apr 29. PubMed PMID: 24782285.
10: Liu J, Liu J, Chu L, Zhang Y, Xu H, Kong D, Yang Z, Yang C, Ding D. Self-assembling peptide of D-amino acids boosts selectivity and antitumor efficacy of 10-hydroxycamptothecin. ACS Appl Mater Interfaces. 2014 Apr 23;6(8):5558-65. doi: 10.1021/am406007g. Epub 2014 Apr 2. PubMed PMID: 24660962.

Explore Compound Types